![molecular formula C13H15N3O2 B15076594 Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is a compound that features a benzamide group linked to a hydroxyethyl chain, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide typically involves the coupling of a benzamide derivative with an imidazole-containing intermediate. One common method involves the use of N-Benzoyl-L-histidinol as a starting material . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-L-histidinol: A precursor in the synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide.
Imidazole derivatives: Compounds containing the imidazole ring, which share similar chemical properties.
Benzamide derivatives: Compounds containing the benzamide group, which may have similar biological activities.
Uniqueness
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl chain and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O2/c17-8-12(6-11-7-14-9-15-11)16-13(18)10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,14,15)(H,16,18) |
Clave InChI |
IPXIXUBJMUPCMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
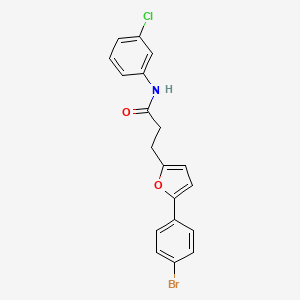




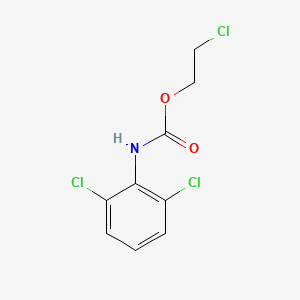
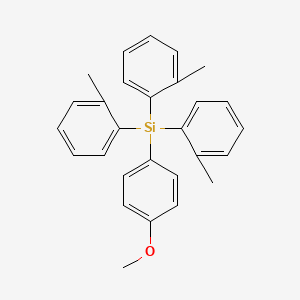
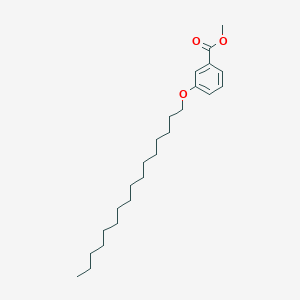
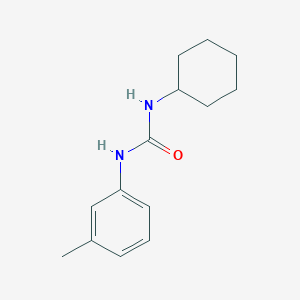
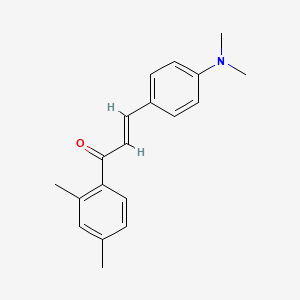

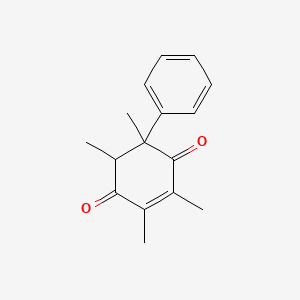
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
